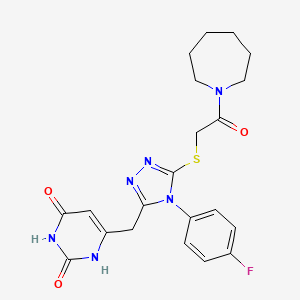

N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

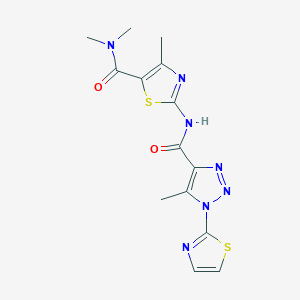

“N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound with the CAS number 1251690-28-41. However, detailed information about this compound is not readily available1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

I couldn’t find any specific information on the physical and chemical properties of this compound.Applications De Recherche Scientifique

Chemical Synthesis and Characterization

The compound belongs to a class of molecules that are synthesized through advanced organic chemistry techniques, including nucleophilic substitution reactions and the exploration of novel heterocyclic frameworks. For instance, the discovery and optimization of Met kinase inhibitors, which included the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrated the relevance of fluoro- and chlorobenzyl groups in enhancing enzyme potency and selectivity (G. M. Schroeder et al., 2009). Similarly, the study on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds with chloro- and methoxy- substituents, highlighted the influence of substituents on molecular interactions and stability (Muhammad Naeem Ahmed et al., 2020).

Molecular Interaction Studies

The interaction of such compounds with biological targets is a key area of interest. This encompasses the design and synthesis of radiotracers for studying cannabinoid receptors, demonstrating the versatility of substituted triazoles in probing neurobiological pathways (†. R. Katoch-Rouse & A. Horti, 2003). Additionally, the synthesis of triazole-based NK-1 antagonists, through regioselective pyridine metallation chemistry, illustrates the potential of such compounds in developing new therapeutic agents (L. N. Jungheim et al., 2006).

Biological Activity Exploration

Investigations into the antimicrobial and antitumor properties of triazole derivatives, including efforts to synthesize novel compounds that exhibit significant bioactivity, are paramount. Research on thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors is an example of how molecular modifications can impact biological efficacy (V. U. Jeankumar et al., 2013). Similarly, studies on the synthesis and cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases underscore the potential of such compounds in cancer research (Ashraf S. Hassan et al., 2014).

Safety And Hazards

Orientations Futures

As for future directions, it seems that this compound is available for purchase1, which suggests that it may be of interest in various research or industrial applications. However, without more specific information, it’s difficult to predict what those applications might be.

Propriétés

IUPAC Name |

N-[(3-chloro-4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClFN5O2/c1-31-17-6-2-5-16(11-17)29-21(15-4-3-9-25-13-15)20(27-28-29)22(30)26-12-14-7-8-19(24)18(23)10-14/h2-11,13H,12H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGNSPQGHNDMPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=C(C=C3)F)Cl)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClFN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)

![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)

![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)